molecular formula C9H9NO3 B050502 1-Methyl-1H-indole-3,5,6-triol CAS No. 642-75-1

1-Methyl-1H-indole-3,5,6-triol

Cat. No.: B050502
CAS No.: 642-75-1
M. Wt: 179.17 g/mol
InChI Key: FRBBSLWYVVQVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-indole-3,5,6-triol is an organic compound belonging to the class of n-alkylindoles. It is characterized by an indole moiety with a methyl group at the 1-position and hydroxyl groups at the 3, 5, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indole-3,5,6-triol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This method yields the corresponding tricyclic indole, which can be further modified to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-3,5,6-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1H-indole-3,5,6-triol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential role in biological processes and as a model compound for understanding indole metabolism.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-3,5,6-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and redox reactions, influencing cellular processes. It may act on specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-indole-3,5,6-triol is unique due to the presence of both a methyl group and multiple hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5,6-dihydroxy-1-methyl-2H-indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,11-12H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBBSLWYVVQVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)C2=CC(=C(C=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214406
Record name Adrenolutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-75-1
Record name Adrenolutin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adrenolutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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